molecular formula C15H17NO2S B5775304 N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide

Cat. No. B5775304
M. Wt: 275.4 g/mol
InChI Key: QPCFQPUZPYHRNY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide is a compound involved in various chemical studies and applications. Its structure and properties have been explored in the context of receptor binding, fluorescence, and interaction with acids. It's part of studies aimed at understanding its potential applications in fields like supramolecular chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves different methodologies, including reactions with acid chlorides, catalytic hydrogenation, and other stepwise chemical processes. The synthesis routes are designed to introduce specific functional groups, enhancing the compound's properties for intended applications. These methodologies lay the groundwork for the synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide and its analogs (Karmakar & Baruah, 2008).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure, highlighting features like the planarity of aromatic rings and the orientations of substituents. These structural attributes are crucial for understanding the chemical behavior and interaction capabilities of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide and its derivatives (Tinant et al., 1994).

Chemical Reactions and Properties

The compound participates in reactions such as fluorescence quenching and forms complexes with acids, indicating its active sites and reactivity towards different chemical species. Such reactions are fundamental for applications in sensing, imaging, and pharmaceuticals (Karmakar & Baruah, 2008).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-18-13-6-4-12(5-7-13)8-9-16-15(17)11-14-3-2-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCFQPUZPYHRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide

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